molecular formula C11H7F2N3O2 B2861405 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 852851-75-3

2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Cat. No.: B2861405
CAS No.: 852851-75-3
M. Wt: 251.193
InChI Key: NAQDDFOSGDYAER-UHFFFAOYSA-N
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Description

2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents like difluoromethyl phenyl sulfone.

    Attachment of the Acetonitrile Group: The acetonitrile group is usually introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: The primary product is an amine derivative.

    Substitution: Products vary based on the nucleophile used, resulting in compounds with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring and the difluoromethoxy group can impart significant biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
  • 2-{3-[2-(Methoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
  • 2-{3-[2-(Chloromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Uniqueness

Compared to similar compounds, 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile, with the molecular formula C11_{11}H7_7F2_2N3_3O2_2 and a molecular weight of 251.19 g/mol, is a compound of significant interest due to its diverse biological activities. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving its membrane permeability and biological efficacy.

Antimicrobial Properties

Research indicates that oxadiazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds have been shown to inhibit various microorganisms effectively. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic enzymes .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acidS. aureus15 µg/mL
3-[5-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acidC. albicans20 µg/mL

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results suggest that it exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase enzymes .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF7 (Breast)30Caspase activation
HT-29 (Colon)25Disruption of cell cycle progression
M21 (Skin Melanoma)35Induction of apoptosis

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various oxadiazole derivatives. Among them, compounds similar to this compound demonstrated promising results in inhibiting tumor growth in animal models .

In another investigation focusing on structure-activity relationships (SAR), it was found that modifications to the oxadiazole ring significantly influenced the biological activity against specific cancer types. The difluoromethoxy substitution was particularly noted for enhancing lipophilicity and cellular uptake .

Properties

IUPAC Name

2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O2/c12-11(13)17-8-4-2-1-3-7(8)10-15-9(5-6-14)18-16-10/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQDDFOSGDYAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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